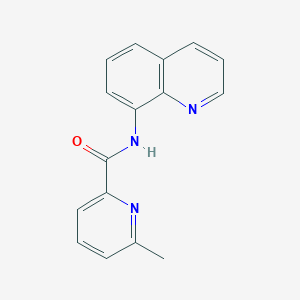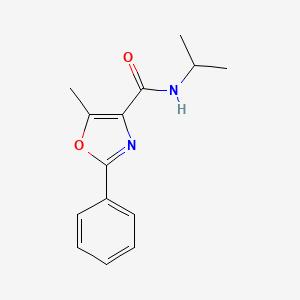![molecular formula C16H19FN2O2 B7471810 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
As mentioned earlier, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide works by inhibiting the activity of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity by reducing the excitability of neurons. By enhancing GABAergic neurotransmission, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can increase GABA levels in the brain by up to 8-fold, leading to significant changes in neuronal activity. It has also been shown to reduce seizure activity in animal models of epilepsy and to have anxiolytic effects in models of anxiety. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been found to improve cognitive function and reduce hyperactivity in animal models of Angelman syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. Additionally, its potency allows for the use of lower doses, reducing the risk of toxicity. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may not be suitable for all experimental models, as its effects may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the development of more selective GABA transaminase inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to explore the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide and its potential for use in clinical settings.
Méthodes De Synthèse
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can be synthesized using a multi-step process involving the reaction of piperidine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with 3-fluorobenzoyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects the nervous system.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-3-1-2-12(10-13)15(20)18-14-6-8-19(9-7-14)16(21)11-4-5-11/h1-3,10-11,14H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUYKUGGHDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)